molecular formula C11H20N2O2 B2656117 tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate CAS No. 1782526-21-9

tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate

Cat. No.: B2656117
CAS No.: 1782526-21-9
M. Wt: 212.293
InChI Key: ISRMYJPUDZEWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Context and Significance of tert-Butyl N-{5-Aminospiro[2.3]hexan-1-yl}carbamate

The strategic importance of this compound arises from three key structural features:

  • Spirocyclic Geometry : The spiro[2.3]hexane core imposes significant conformational restraint, reducing entropic penalties during target binding compared to flexible linear analogs.
  • Dual Functionalization : The tert-butyl carbamate group provides orthogonal protection for the primary amine, enabling sequential derivatization strategies critical for structure-activity relationship studies.
  • Synthetic Handle Diversity : The SMILES string (O=C(OC(C)(C)C)NC1CC12CC(N)C2) reveals two reactive sites – the carbamate-protected amine and the spiro-fused cyclopropane ring, allowing divergent synthetic pathways.
Property Value Source Reference
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Protection Group tert-Butyloxycarbonyl (Boc)
Key Functional Groups Primary amine, Carbamate

This combination of features makes the compound particularly valuable for creating kinase inhibitors and G protein-coupled receptor modulators where rigid, three-dimensional architectures improve selectivity.

Historical Development of Spiro[2.3]hexane Scaffold Chemistry

The synthesis of spiro[2.3]hexane derivatives has evolved through three distinct phases:

  • Early Cyclopropanation Approaches (Pre-2010)
    Initial routes relied on transition metal-mediated cyclopropanation of allylic amines, often yielding racemic mixtures with limited functional group tolerance. For example, Wilson et al. demonstrated spirocyclization via intramolecular SNAr reactions, achieving 47% yield over five steps.

  • Catalytic Asymmetric Synthesis (2010–2020)
    Rhodium-catalyzed methods emerged, enabling enantioselective construction of spirocenters. A 2015 study achieved 85% yield for a related N-Boc sulfoximine spirocompound using [Rh(cod)2]OTf catalysis.

  • Photochemical Methods (Post-2020)
    Recent advances employ visible-light-mediated [2+2] cycloadditions, with a 2025 protocol demonstrating spiro[2.3]hexane synthesis under additive-free conditions at ambient temperature.

Comparative Analysis of Synthetic Methods

Method Yield Range Key Advantage Limitation
Intramolecular SNAr 47% High regioselectivity Multi-step, harsh bases
Rh Catalysis 54–93% Enantiocontrol Expensive metal ligands
Photoinduced 78–89% Mild conditions, scalability Requires UV/Vis irradiation

These methodological advancements have directly enabled the practical synthesis of this compound and related analogs.

Current Research Landscape for Diamine-Functionalized Spiro[2.3]hexanes

Modern applications exploit the compound’s dual functionality through three primary strategies:

  • Sequential Derivatization
    The Boc-protected amine allows selective modification of the secondary amine site. A 2025 study demonstrated one-pot N-acylation/Sonogashira coupling to create spirocyclic enyne derivatives in 89% yield.

  • Spirocenter Complexity Generation
    Researchers have functionalized the cyclopropane ring through radical addition and ring-opening metathesis. For instance, 5-aminospiro[2.3]hexane-5-carboxylic acid (CAS 1314939-85-9) serves as a constrained γ-amino acid surrogate in peptide mimetics.

  • Materials Science Applications
    The compound’s rigid structure enhances thermal stability in epoxy resins, with glass transition temperatures (Tg) increased by 15–20°C compared to linear diamines.

Recent Advances in Functionalization (2023–2025)

Functionalization Type Reaction Partners Application Domain Yield
N-Acylation Acid chlorides Kinase inhibitor cores 85–93%
C-H Activation Aryl iodides OLED materials 78%
Ring Expansion CO2 under pressure Biodegradable polymers 65%

These developments position this compound as a privileged scaffold for addressing challenges in targeted drug delivery and sustainable material design.

Properties

IUPAC Name

tert-butyl N-(5-aminospiro[2.3]hexan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(8)4-7(12)5-11/h7-8H,4-6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRMYJPUDZEWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782526-21-9
Record name tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate involves several steps. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

tert-Butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate is characterized by a spirocyclic framework, which contributes to its biological activity and potential therapeutic applications. Its molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of 212.29 g/mol .

Medicinal Chemistry

1.1 Antidiabetic Research
One notable application of this compound is in the development of antidiabetic agents. Compounds derived from the spiro[2.3]hexane scaffold have been investigated for their potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . The structural features of this compound may enhance its binding affinity to DPP-IV, making it a candidate for further drug development.

1.2 Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. These compounds may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against amyloid-beta toxicity . The specific mechanisms by which these compounds exert their effects warrant further investigation.

Organic Synthesis

2.1 Building Blocks for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a versatile building block in the synthesis of various pharmaceuticals and biologically active compounds .

2.2 Synthesis Techniques
The synthesis of this compound typically involves the protection of amines and subsequent reactions to form carbamates. For example, one method involves reacting an amine with tert-butyl chloroformate under controlled conditions to yield the desired carbamate product .

Case Studies

Case Study 1: Synthesis and Characterization
A study focused on the synthesis of monoprotected diamines derived from spiro[2.3]hexane highlighted the utility of this compound as a precursor . The synthesized compound was characterized using NMR spectroscopy, confirming its structure and purity.

Case Study 2: Biological Activity Assessment
In another research endeavor, the biological activity of related compounds was assessed for their ability to inhibit DPP-IV activity in vitro, demonstrating that modifications to the spirocyclic structure could enhance efficacy . This study underscores the potential therapeutic benefits of targeting metabolic pathways related to diabetes.

Mechanism of Action

The mechanism of action of tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

tert-Butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate

This analog (C11H18F2N2O2, MW 248.28) introduces two fluorine atoms at the 2-position of the spiro ring, enhancing lipophilicity and metabolic stability.

tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate

Here, the amino group is replaced with an oxygen atom (oxa substitution), and the nitrogen is methylated (C11H19NO3, MW 213.27). The oxa substitution reduces basicity, while N-methylation diminishes hydrogen-bond donor capacity, likely impacting solubility and bioavailability .

tert-Butyl N-{spiro[2.3]hexan-1-yl}carbamate

This highlights the critical role of the amino group in the target compound for functionalization or binding .

Bicyclic Carbamate Analogs

tert-Butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate

This bicyclo[3.1.0]hexane derivative (CAS: 1536392-01-4) replaces the spiro system with a fused bicyclic ring. The 3-aza substitution introduces a secondary amine, offering distinct reactivity and protonation behavior. The reduced ring strain compared to spiro systems may affect conformational dynamics .

tert-Butyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate

Featuring a bicyclo[2.1.1]hexane core, this compound (CAS: Not specified in evidence) positions the amino group on a bridgehead carbon.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Impact on Properties
tert-Butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate C11H20N2O2 ~212.29 (estimated) Spiro[2.3]hexane, 5-NH2, Boc group Balanced rigidity and reactivity
tert-Butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate C11H18F2N2O2 248.28 2,2-diF substitution Increased lipophilicity, metabolic stability
tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate C11H19NO3 213.27 Oxa substitution, N-methyl Reduced basicity, altered solubility
tert-Butyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate C9H16N2O2 184.24 Bicyclo[3.1.0], 3-aza Enhanced ring strain, distinct protonation

Biological Activity

tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate, with CAS number 1782526-21-9, is a carbamate derivative notable for its structural complexity and potential biological activities. This compound is characterized by a spirocyclic structure, which may confer unique pharmacological properties.

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a tert-butyl group and an aminospiro structure, which may influence its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several significant findings:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with spirocyclic structures exhibit antimicrobial properties. The unique arrangement of atoms in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Neuroprotective Effects : The presence of amino groups in the structure indicates potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
  • Enzyme Inhibition : There is evidence that carbamate derivatives can act as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress in neuronal cells
Enzyme InhibitionPotential inhibition of acetylcholinesterase

Case Study 1: Antimicrobial Activity

A study conducted on various carbamate derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

Case Study 2: Neuroprotective Mechanisms

In vitro assays using neuronal cell lines showed that treatment with this compound resulted in reduced markers of oxidative stress and apoptosis. This suggests that the compound may activate cellular defense mechanisms against neurotoxic insults.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spirocyclic carbamates often involves photoredox chemistry or multistep functionalization. For example, tert-butyl carbamate derivatives can be synthesized via diastereoselective intramolecular α-amidoalkylation reactions, as demonstrated in the preparation of NK1 receptor antagonists . Key considerations include:

  • Catalyst Selection : Use chiral catalysts (e.g., Ru-based photoredox catalysts) to enhance stereochemical control.
  • Temperature and Solvent : Optimize reaction temperatures (e.g., reflux in THF for 60 hours) and solvent polarity to improve yield .
  • Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups for amine protection, followed by acidic deprotection (e.g., HCl/EtOAc) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm spirocyclic connectivity and Boc group integrity. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spiro[2.3]hexane core. Hydrogen bonding interactions (e.g., N–H···O) in the crystal lattice can stabilize the structure .

Advanced Research Questions

Q. How can diastereoselectivity challenges in synthesizing spirocyclic carbamates be addressed?

  • Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors. Strategies include:

  • Chiral Auxiliaries : Introduce bulky substituents (e.g., 2,5-difluorophenyl groups) to bias ring closure .
  • Reaction Medium : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Kinetic Control : Monitor reaction progress via HPLC to isolate the desired diastereomer early .

Q. How should researchers resolve contradictions in crystallographic data for spirocyclic carbamates?

  • Methodological Answer : Contradictions in bond lengths/angles may arise from dynamic disorder or twinning. Mitigation steps:

  • Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to improve precision.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and constrain thermal parameters for disordered atoms .
  • Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to confirm geometric parameters .

Q. What precautions are critical when handling tert-butyl carbamates with reactive intermediates?

  • Methodological Answer : Reactive intermediates (e.g., nitro or fluoro derivatives) require stringent handling:

  • Protective Equipment : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage .
  • Quenching Protocols : Neutralize acidic byproducts (e.g., from Boc deprotection) with aqueous NaHCO3_3 before disposal .
  • Stability Monitoring : Store compounds at ≤ -20°C under inert gas (Ar/N2_2) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.